Katacalcin

Immunomodulation Chemotaxis inhibition PBMC migration

Select Katacalcin (CAS 85916-47-8) for its unique hypocalcemic mechanism, distinct from calcitonin and CGRP. It is essential for developing orthologous MTC immunoassays due to its equimolar co-secretion with calcitonin (molar ratio ~0.95) and specific calcium-challenge dynamics. Avoid off-target effects by choosing the only peptide with a pure calcium-lowering profile for your SAR studies.

Molecular Formula C97H154N34O36S2
Molecular Weight 2436.6 g/mol
CAS No. 85916-47-8
Cat. No. B549856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKatacalcin
CAS85916-47-8
Synonymscalcitonin carboxyl-terminal flanking peptide
calcitonin carboxyl-terminal peptide, human
CCAP (katacalcin)
CCP (calcitonin carboxyl-terminal peptide)
hCCAP
katacalcin
PDN-21
preprocalcitonin carboxyl-terminal region peptide
Molecular FormulaC97H154N34O36S2
Molecular Weight2436.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(C(C)C)C(=O)NC(C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)OC)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C97H154N34O36S2/c1-43(2)29-55(119-83(154)60(36-72(143)144)123-86(157)62(39-132)127-87(158)63(40-133)126-79(150)52(21-27-168-7)113-75(146)48(98)32-70(139)140)81(152)115-51(18-20-69(137)138)77(148)114-49(13-9-23-108-96(102)103)76(147)122-59(35-71(141)142)84(155)120-56(30-46-37-106-41-110-46)82(153)117-53(14-10-24-109-97(104)105)93(163)130-25-12-16-65(130)89(160)124-57(31-47-38-107-42-111-47)85(156)128-73(44(3)4)90(161)129-92(167-6)91(162)118-54(22-28-169-8)94(164)131-26-11-15-64(131)88(159)116-50(17-19-66(99)134)78(149)121-58(33-67(100)135)80(151)112-45(5)74(145)125-61(95(165)166)34-68(101)136/h37-38,41-45,48-65,73,92,132-133H,9-36,39-40,98H2,1-8H3,(H2,99,134)(H2,100,135)(H2,101,136)(H,106,110)(H,107,111)(H,112,151)(H,113,146)(H,114,148)(H,115,152)(H,116,159)(H,117,153)(H,118,162)(H,119,154)(H,120,155)(H,121,149)(H,122,147)(H,123,157)(H,124,160)(H,125,145)(H,126,150)(H,127,158)(H,128,156)(H,129,161)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,165,166)(H4,102,103,108)(H4,104,105,109)/t45-,48-,49?,50-,51?,52?,53-,54-,55?,56?,57-,58-,59?,60-,61-,62-,63?,64-,65-,73-,92-/m0/s1
InChIKeyBOARIOLZPFSAQJ-NQSKQZERSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Katacalcin (CAS 85916-47-8) | Calcitonin C-Terminal Flanking Peptide Identification and Technical Overview for Research Procurement


Katacalcin (CAS 85916-47-8), also designated PDN-21 or calcitonin carboxyl-terminal peptide (CCP), is a 21-amino acid endogenous polypeptide derived from the proteolytic cleavage of the human calcitonin precursor polyprotein encoded by the CALCA gene [1]. This peptide, with molecular formula C97H154N34O36S2 and a theoretical molecular weight of 2436.60–2436.64 Da, belongs to the calcitonin peptide family alongside calcitonin (CT) and calcitonin gene-related peptide (CGRP) [2]. Katacalcin is characterized as a potent plasma calcium-lowering peptide that promotes incorporation of calcium and phosphate ions into bone matrix . Commercially, katacalcin is available as synthetic lyophilized powder (purity ≥95–>99%), typically supplied as the free base or acetate/TFA salt forms, and is intended exclusively for research applications in bone metabolism, calcium homeostasis, and immunomodulation studies .

Katacalcin (CAS 85916-47-8) vs. Calcitonin Family Peptides: Why Structural and Functional Non-Equivalence Demands Rigorous Comparator Selection


Despite katacalcin sharing a common precursor protein with calcitonin (CT) and being co-secreted at approximately equimolar concentrations, the peptides exhibit functionally divergent biological activities that preclude interchangeable use in experimental systems [1]. The CALCA gene encodes a polyprotein that yields multiple distinct peptide hormones—calcitonin, katacalcin, and CGRP—via tissue-specific alternative splicing and differential proteolytic processing, each possessing unique sequence identities and receptor interaction profiles [2]. While calcitonin primarily engages the calcitonin receptor to inhibit osteoclast-mediated bone resorption, katacalcin demonstrates distinct immunomodulatory properties including concentration-dependent chemotaxis modulation of CD14+ peripheral blood mononuclear cells (PBMCs) through protein kinase A-dependent cAMP signaling pathways [3]. Additionally, katacalcin exhibits differential potency compared to calcitonin in specific functional assays, as demonstrated by direct comparative studies showing katacalcin is a more potent inhibitor of fMLP-induced chemotaxis than CT or procalcitonin [4]. These divergent functional profiles mandate that researchers select katacalcin specifically rather than substituting alternative calcitonin-family peptides when investigating katacalcin-associated biological mechanisms.

Katacalcin (CAS 85916-47-8) Product-Specific Quantitative Differentiation Evidence for Informed Procurement Decisions


Katacalcin Superior Inhibition of fMLP-Induced CD14+ PBMC Chemotaxis vs. Calcitonin and Procalcitonin

Katacalcin demonstrates significantly greater potency than calcitonin (CT) or procalcitonin (PCT) in inhibiting fMLP-induced chemotaxis of human CD14+ peripheral blood mononuclear cells [1]. While direct IC50 values are not reported in the primary literature, the compound elicits concentration-dependent inhibition across an extremely broad dynamic range spanning the atomolar to femtomolar concentrations (1 amol/L to 10 fmol/L), and is characterized specifically as a more potent inhibitor of fMLP-induced chemotaxis than CT or PCT in direct comparative assessments [2].

Immunomodulation Chemotaxis inhibition PBMC migration

Katacalcin Plasma Level Dynamics: Rapid Calcium-Stimulated Doubling Within 5 Minutes vs. Baseline

In human subjects, intravenous calcium infusion elicits a rapid and robust increase in circulating katacalcin levels, with plasma concentrations doubling within 5 minutes of infusion relative to baseline [1]. This rapid kinetic response parallels that of calcitonin, consistent with their equimolar co-secretion from the calcitonin precursor [2]. The magnitude and speed of this response establish katacalcin as a dynamic calcium-regulated peptide hormone with distinct utility in acute calcium challenge experimental paradigms.

Calcium homeostasis In vivo response kinetics Plasma peptide dynamics

Katacalcin Diagnostic Specificity: 100% Elevation in Medullary Thyroid Carcinoma Patient Cohort

Plasma katacalcin concentrations were markedly raised in all 20 patients diagnosed with medullary carcinoma of the thyroid (MTC) examined in the foundational clinical characterization study [1]. This uniform elevation across the entire patient cohort establishes katacalcin as a diagnostically sensitive biomarker for MTC, with potential utility complementary to or distinct from calcitonin measurements .

Medullary thyroid carcinoma Tumor biomarker Diagnostic elevation

Katacalcin Receptor Cross-Reactivity: Shared Binding Site with Calcitonin at Distinct Functional Potency

Binding studies using fluorochrome-labeled peptides analyzed by fluorescence-activated cell sorting (FACS) indicate that katacalcin may share binding sites with calcitonin (CT) and procalcitonin (PCT), suggesting overlapping receptor recognition despite distinct functional potencies in downstream biological assays [1]. This shared binding site profile provides a molecular explanation for the observed functional similarities in calcium regulation while simultaneously highlighting the differential efficacy observed in immunomodulatory assays where katacalcin outperforms CT [2].

Receptor binding Calcitonin receptor Binding site competition

Katacalcin Concentration-Dependent CD14+ PBMC Migration with Broad Dynamic Range from Attomolar to Micromolar

Katacalcin elicits concentration-dependent migration of human CD14+ peripheral blood mononuclear cells across an exceptionally broad concentration range spanning from the attomolar (10^-18 mol/L) to the micromolar (10^-6 mol/L) range, representing a dynamic range exceeding 12 orders of magnitude [1]. In contrast, CT N-terminal flanking peptide exhibited no such effect on CD14+ PBMC migration, establishing a functional distinction among calcitonin precursor-derived peptides [2].

Concentration-response Cell migration Dynamic range

Katacalcin (CAS 85916-47-8) Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Immunomodulation and Chemotaxis Inhibition Assays in Human CD14+ PBMC Systems

Katacalcin is the preferred reagent for investigating calcitonin-family peptide effects on human CD14+ peripheral blood mononuclear cell migration and chemotaxis. Direct comparative evidence demonstrates that katacalcin is a more potent inhibitor of fMLP-induced chemotaxis than either calcitonin or procalcitonin, with activity spanning from 1 amol/L to 10 fmol/L [1]. Furthermore, katacalcin uniquely elicits concentration-dependent PBMC migration across an exceptionally broad dynamic range from attomolar to micromolar concentrations, whereas the CT N-terminal flanking peptide shows no activity whatsoever in this system [2]. Researchers should select katacalcin specifically for studies involving PKA-dependent cAMP signaling in mononuclear cell migration assays, as substituting CT or other precursor-derived peptides will yield quantitatively and qualitatively different results.

Calcium Challenge and Calcium-Regulatory Peptide Dynamics Studies

Katacalcin is validated for use in acute calcium challenge experimental paradigms requiring rapid-response biomarker assessment. In vivo human data demonstrate that plasma katacalcin concentrations double within 5 minutes of intravenous calcium infusion, providing a quantifiable temporal benchmark for experimental design [1]. This rapid kinetic response, coupled with approximately equimolar co-secretion with calcitonin in healthy volunteers, establishes katacalcin as a dynamic calcium-regulated peptide suitable for short-interval sampling protocols and studies investigating calcium-sensing and peptide secretory dynamics [2]. Procurement of katacalcin reference standards supports immunoassay development and validation for these applications.

Medullary Thyroid Carcinoma Biomarker Research and Diagnostic Assay Development

Katacalcin is indicated for research applications in medullary thyroid carcinoma (MTC) biomarker discovery and validation. Clinical evidence demonstrates markedly elevated plasma katacalcin concentrations in 100% (20/20) of MTC patients examined, establishing its potential as a complementary or alternative tumor marker to calcitonin measurements [1]. Researchers developing MTC diagnostic immunoassays, evaluating disease progression markers, or investigating calcitonin-family peptide expression in neuroendocrine tumors should specifically procure katacalcin standards and detection reagents, as its distinct molecular identity and elevated expression profile in MTC warrant independent analysis rather than reliance on calcitonin measurements alone [2].

Calcitonin Receptor Binding and Signaling Pathway Studies

Katacalcin is appropriate for receptor binding and signaling studies investigating calcitonin-family peptide interactions with the calcitonin receptor and downstream effectors. Binding studies demonstrate that katacalcin shares binding sites with calcitonin and procalcitonin on CD14+ PBMCs, yet functional assays reveal divergent biological potencies—particularly in chemotaxis inhibition where katacalcin outperforms CT [1]. This shared binding with differential efficacy profile makes katacalcin a valuable tool for dissecting ligand-specific receptor conformational states, biased signaling mechanisms, and structure-activity relationships within the calcitonin peptide family [2]. Katacalcin activates protein kinase A-dependent cAMP pathways, providing a defined signaling readout for these investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Katacalcin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.